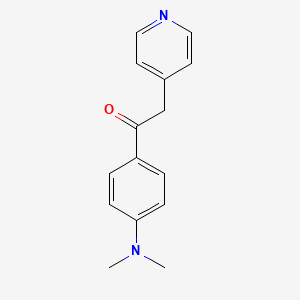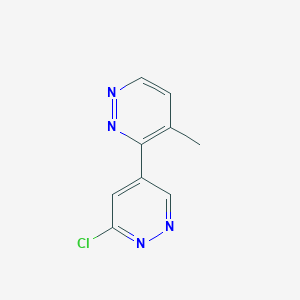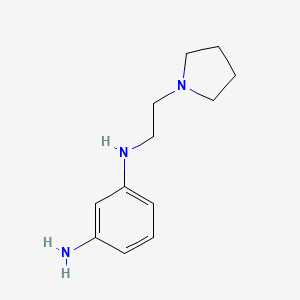
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine is an organic compound that features a benzene ring substituted with two amino groups and a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diamine and 2-pyrrolidin-1-ylethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reaction.
Procedure: The benzene-1,3-diamine is reacted with 2-pyrrolidin-1-ylethylamine in the presence of the catalyst and solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
化学反应分析
Types of Reactions
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of dyes and pigments.
作用机制
The mechanism of action of 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine moiety enhances its binding affinity to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity or block receptor sites, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,2-diamine
- 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,4-diamine
- 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the pyrrolidine moiety further enhances its versatility in various applications.
属性
分子式 |
C12H19N3 |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H19N3/c13-11-4-3-5-12(10-11)14-6-9-15-7-1-2-8-15/h3-5,10,14H,1-2,6-9,13H2 |
InChI 键 |
BKQOBAHHUMROEP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCNC2=CC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


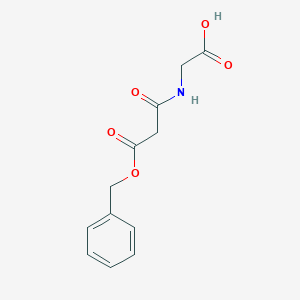
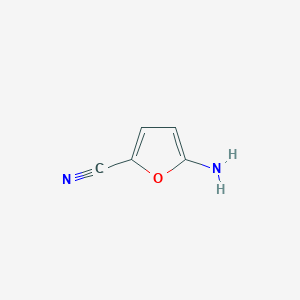
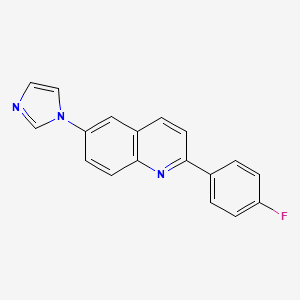

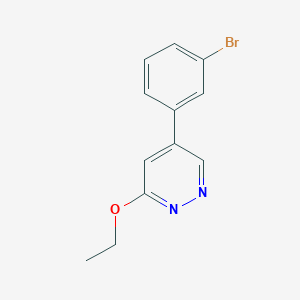
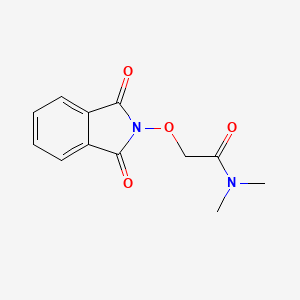
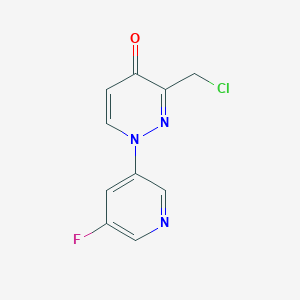
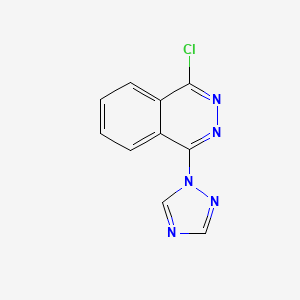
![Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B13877493.png)
